molecular formula C14H28O3 B173061 3-(L-Menthoxy)-2-methylpropane-1,2-diol CAS No. 195863-84-4

3-(L-Menthoxy)-2-methylpropane-1,2-diol

Cat. No.: B173061
CAS No.: 195863-84-4
M. Wt: 244.37 g/mol
InChI Key: XCNCWOPROFTLGU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(L-Menthoxy)-2-methylpropane-1,2-diol typically involves the reaction of menthol with 3-hydroxy-2-methyl-1,2-epoxypropane. The reaction is carried out at reflux temperature for 7-8 hours using solvents such as tetrahydrofuran (THF), toluene, and xylene. An anion-exchange resin, such as PhCH2N+Me3OH-, is used as a catalyst .

Industrial Production Methods: In industrial settings, the production of this compound involves adding L-menthol to a 1,2-epoxy-3-halogenopropane in an organic solvent in the presence of a Lewis acid. This produces a 1-halogeno-3-L-menthoxypropan-2-ol intermediate, which is then reacted with an alkali metal salt of an aliphatic carboxylic acid and subsequently hydrolyzed to yield the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(L-Menthoxy)-2-methylpropane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Mechanism of Action

The cooling effect of 3-(L-Menthoxy)-2-methylpropane-1,2-diol is primarily due to its activation of the cold-sensitive TRPM8 receptors in the skin. This activation leads to a sensation of coolness by inhibiting calcium ion (Ca++) currents in neuronal membranes. Additionally, the compound may exert analgesic properties through kappa-opioid receptor agonism .

Comparison with Similar Compounds

Uniqueness: 3-(L-Menthoxy)-2-methylpropane-1,2-diol is unique due to its specific molecular structure, which provides a cooling sensation without the strong odor associated with menthol. This makes it particularly suitable for use in odor-sensitive applications such as cosmetics and pharmaceuticals .

Properties

IUPAC Name

2-methyl-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O3/c1-10(2)12-6-5-11(3)7-13(12)17-9-14(4,16)8-15/h10-13,15-16H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNCWOPROFTLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OCC(C)(CO)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

124.00 °C. @ 0.40 mm Hg
Details The Good Scents Company Information System
Record name 3-(L-Menthoxy)-2-methylpropane-1,2-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032417
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly
Details The Good Scents Company Information System
Record name 3-(L-Menthoxy)-2-methylpropane-1,2-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032417
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

195863-84-4
Record name 3-(L-Menthoxy)-2-methylpropane-1,2-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032417
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(L-Menthoxy)-2-methylpropane-1,2-diol
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3-(L-Menthoxy)-2-methylpropane-1,2-diol
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